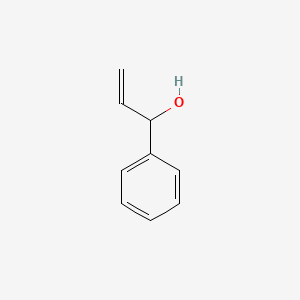

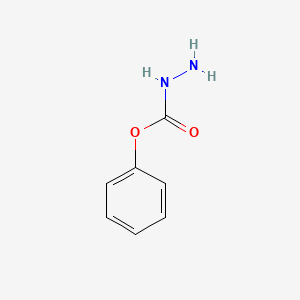

1-フェニルプロプ-2-エン-1-オール

概要

説明

NSC 167595 フェニルビニルカルビノール:

科学的研究の応用

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound has been investigated for its potential biological activities and interactions with biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Phenylvinylcarbinol is used in the production of fragrances, flavors, and other industrial chemicals.

作用機序

フェニルビニルカルビノールがその効果を発揮するメカニズムには、さまざまな分子標的および経路との相互作用が含まれます。たとえば、生物系では、酵素や受容体と相互作用して、細胞プロセスを変化させる可能性があります。 特定の分子標的および経路は、化合物が使用されるコンテキストによって異なります .

類似化合物の比較

フェニルビニルカルビノールは、シンナミルアルコールやフェニルアセチルカルビノールなどの他の類似化合物と比較できます。 これらの化合物は構造的に類似していますが、化学的性質や用途が異なる場合があります .

シンナミルアルコール: 構造は似ていますが、反応性と用途が異なります。

フェニルアセチルカルビノール: 医薬品の合成における中間体として使用され、調製方法が異なります。

フェニルビニルカルビノールのユニークさは、特定の化学構造とさまざまな分野での用途の多様性にあります。

生化学分析

Biochemical Properties

Alpha-Vinylbenzyl alcohol exhibits reactivity and can undergo various chemical reactions, including polymerization, crosslinking, and oxidation . It serves as a valuable monomer for synthesizing diverse polymers and copolymers . By copolymerizing alpha-Vinylbenzyl alcohol with other monomers like styrene, acrylates, and methacrylates, unique copolymers with distinct properties can be produced .

Cellular Effects

Given its reactivity and role in polymer synthesis, it may influence cellular processes related to these functions .

Molecular Mechanism

The mechanism of action of alpha-Vinylbenzyl alcohol depends on its specific application . In polymer synthesis, it acts as a monomer, readily undergoing polymerization reactions to yield polymers and copolymers .

Temporal Effects in Laboratory Settings

Its stability and degradation would be important factors to consider in its use in polymer synthesis .

準備方法

化学反応の分析

反応の種類:

酸化: フェニルビニルカルビノールは、使用される試薬と条件に応じて、さまざまな酸化生成物を生成する酸化反応を受けます。

還元: さまざまな還元生成物を生成するために還元できます。

置換: この化合物は、官能基が他の基に置換される置換反応に参加できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: 条件は、特定の置換反応によって異なりますが、一般的な試薬にはハロゲンと酸が含まれます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりアルデヒドまたはカルボン酸が生成され、還元によりアルコールまたは炭化水素が生成される場合があります。

科学研究への応用

化学: 有機合成、特により複雑な分子の合成における構成要素として使用されます。

生物学: この化合物は、潜在的な生物学的活性と生物系との相互作用について調査されてきました。

医学: 製薬化合物の合成における中間体としての使用など、潜在的な治療応用を探索する研究が進行中です。

産業: フェニルビニルカルビノールは、香料、香料、その他の工業用化学品の製造に使用されます。

類似化合物との比較

Phenylvinylcarbinol can be compared with other similar compounds, such as cinnamyl alcohol and phenylacetylcarbinol. These compounds share structural similarities but may differ in their chemical properties and applications .

Cinnamyl Alcohol: Similar in structure but has different reactivity and applications.

Phenylacetylcarbinol: Used as an intermediate in the synthesis of pharmaceuticals and has different preparation methods.

Phenylvinylcarbinol’s uniqueness lies in its specific chemical structure and the versatility of its applications in various fields.

特性

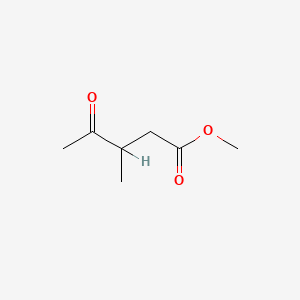

IUPAC Name |

1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346753 | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4393-06-0, 42273-76-7 | |

| Record name | Benzyl alcohol, alpha-vinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004393060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylvinylcarbinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylprop-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Vinylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NSC 167595 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main chemical reaction that 1-phenylprop-2-en-1-ol undergoes in the presence of Lewis acids?

A1: 1-Phenylprop-2-en-1-ol undergoes an anionotropic rearrangement to form 3-phenylprop-2-en-1-ol (cinnamyl alcohol) in the presence of Lewis acid catalysts. This reaction has been studied in sulpholane solution. [, ]

Q2: How do different Lewis acids affect the rate of this rearrangement reaction?

A2: The rate of rearrangement is directly proportional to the concentration of the Lewis acid catalyst and varies significantly depending on the Lewis acid used. For instance, at 35°C, GaCl3 shows the highest catalytic activity, followed by SnCl4, while ZnCl2 exhibits significantly lower activity. [] A detailed kinetic study using various tin(IV) chloride species also revealed a wide range of rate coefficients depending on the substituents on the tin center. []

Q3: Is there evidence of synergistic catalysis involving multiple Lewis acids in this rearrangement reaction?

A3: Yes, research has shown that a combination of zinc chloride and phosphoryl chloride exhibits synergistic catalysis in the anionotropic rearrangement of 1-phenylprop-2-en-1-ol. [] This suggests that the presence of both Lewis acids enhances the reaction rate beyond what either could achieve individually.

Q4: Besides acting as a substrate in Lewis acid-catalyzed rearrangements, can 1-phenylprop-2-en-1-ol be a starting material for other types of reactions?

A4: Yes, derivatives of 1-phenylprop-2-en-1-ol can be used as precursors for the synthesis of heterocyclic compounds. For example, α-oximono-esters derived from 1-phenylprop-2-en-1-ol can undergo thermal cyclization to generate oxazin-2-one nitrones. These nitrones can further react with electron-poor olefinic dipolarophiles in cycloaddition reactions to yield isoxazolidine derivatives. []

Q5: Can the stereochemistry of 1-phenylprop-2-en-1-ol derivatives influence the outcome of chemical reactions?

A5: Yes, the stereochemistry plays a crucial role. Studies on the oxy-Cope rearrangement of 5-(5-fluoroadamant-2-ylidene)-4-hydroxy-4-phenyl-1-pentene, a 1-phenylprop-2-en-1-ol derivative, demonstrate the impact of stereochemistry. The configuration of the starting alcohol influences the ratio of (E) and (Z)-2-allyl-2-benzoyl-5-fluoroadamantanes formed. This highlights the importance of stereochemical considerations in reactions involving 1-phenylprop-2-en-1-ol derivatives. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-(1H-benzo[d]imidazol-2-yl)acetate](/img/structure/B1595821.png)